5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions.
-
Introduction of the 4-Isopropylbenzyl Group: : The 4-isopropylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable oxadiazole precursor with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl position, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, especially if the compound shows activity against specific biological targets.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine would depend on its specific interactions with molecular targets. Generally, oxadiazoles can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The 4-isopropylbenzyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2-amine: Similar structure but with a phenyl group instead of a 4-isopropylbenzyl group.
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine: Similar structure with a 4-methylbenzyl group.
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine: Similar structure with a 4-chlorobenzyl group.
Uniqueness
5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the 4-isopropylbenzyl group, which can influence its chemical reactivity and biological activity. This group may enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to other similar compounds.
Properties
CAS No. |
1177298-59-7 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-[(4-propan-2-ylphenyl)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O/c1-8(2)10-5-3-9(4-6-10)7-11-14-15-12(13)16-11/h3-6,8H,7H2,1-2H3,(H2,13,15) |
InChI Key |
NKPLIYIQCGQQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.